N-(4-fluorophenyl)-2-(2-formyl-6-methoxyphenoxy)acetamide
Description
N-(4-fluorophenyl)-2-(2-formyl-6-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group and a substituted phenoxy moiety (2-formyl-6-methoxy). This compound is structurally characterized by:
- 2-Formyl-6-methoxyphenoxy group: The formyl (aldehyde) group at position 2 and methoxy group at position 6 introduce polarity and opportunities for further functionalization or hydrogen bonding.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-formyl-6-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-21-14-4-2-3-11(9-19)16(14)22-10-15(20)18-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCOBBRHSCUWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(2-formyl-6-methoxyphenoxy)acetamide is a compound of significant interest within the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group and a methoxyphenoxy moiety, which contribute to its lipophilicity and potential interactions with biological targets. The molecular formula is C17H16FNO4, and it has a molecular weight of approximately 313.31 g/mol. The presence of both the formyl and acetamide groups suggests reactivity that can lead to various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition. This interaction is crucial for its function as a pharmacophore in drug development.
- Protein-Ligand Interactions : The compound may modulate protein functions through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, enhancing its efficacy in targeting specific proteins.
Antioxidant Activity
Preliminary studies indicate that this compound exhibits antioxidant properties. This activity is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition Studies
Recent research has shown that derivatives of this compound demonstrate significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for various derivatives range from 14.4 µM to >750 µM, indicating varying degrees of potency depending on structural modifications (Table 1).
| Compound Derivative | IC50 (µM) | Notes |
|---|---|---|
| Compound 11a | 14.4 ± 0.2 | Most potent derivative |
| Compound 11k | 26.0 | 4-Ethyl substitution enhances activity |
| Compound 11f | >750 | Least active derivative |
Case Studies
- In Vitro Studies : A study evaluated the inhibitory effect of this compound on α-glucosidase activity using enzyme assays. The results indicated that modifications to the phenoxy group significantly affected inhibitory potency.
- Molecular Dynamics Simulations : Molecular dynamics simulations revealed that the compound maintains stable interactions within the active site of α-glucosidase, suggesting a favorable binding conformation that could be exploited for drug design.
- Structure-Activity Relationship (SAR) : An analysis of various derivatives highlighted the importance of specific substitutions on the phenolic moiety for enhanced biological activity. For instance, compounds with methoxy substitutions showed improved enzyme inhibition compared to their unsubstituted counterparts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares key structural analogs, highlighting substituent effects on yield, melting point, and biological activity:
Key Observations:
- Substituent Effects on Yield: Bulky groups (e.g., n-butyl in compound 30) correlate with higher yields (82%) compared to hydroxyl-containing substituents (54% for 31) or heterocyclic systems (40–46% for LBJ series) . Electron-withdrawing groups (e.g., fluoro, cyano) may complicate coupling reactions, reducing yields .
Melting Points :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
